molecular formula C19H17N5O B11222950 1-(4-Methoxyphenyl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-Methoxyphenyl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11222950
M. Wt: 331.4 g/mol
InChI Key: NEVKWSNYPQZDQX-UHFFFAOYSA-N
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Description

The compound 1-(4-Methoxyphenyl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold renowned for its kinase inhibitory properties. Its structure features a 4-methoxyphenyl group at the 1-position and an o-tolyl (2-methylphenyl) substituent at the 4-amine position. The methoxy group enhances solubility and electronic modulation, while the o-tolyl group may contribute to hydrophobic target interactions.

Properties

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H17N5O/c1-13-5-3-4-6-17(13)23-18-16-11-22-24(19(16)21-12-20-18)14-7-9-15(25-2)10-8-14/h3-12H,1-2H3,(H,20,21,23)

InChI Key

NEVKWSNYPQZDQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a β-keto ester.

    Cyclization to form the pyrazolo[3,4-d]pyrimidine core: This step often involves the reaction of the pyrazole intermediate with a suitable aldehyde or ketone under acidic or basic conditions.

    Substitution reactions:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, using reagents like sodium methoxide or lithium diisopropylamide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon and bases like sodium hydroxide.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-inflammatory effects. For instance, studies have shown that certain compounds within this class can inhibit inflammatory responses comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac. The acute toxicity assays demonstrated that these compounds have lower ulcerogenic activities than traditional NSAIDs, making them potential candidates for safer anti-inflammatory therapies .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For example, a study highlighted the ability of these compounds to induce apoptosis in cancer cells and inhibit angiogenesis, which is crucial for tumor development .

Antimicrobial Activity

Emerging data suggest that pyrazolo[3,4-d]pyrimidine derivatives possess broad-spectrum antimicrobial properties. These compounds can disrupt bacterial cell membranes and inhibit essential enzymes, making them potential candidates for treating bacterial infections .

Protein Kinase Inhibition

Recent research has focused on the role of pyrazolo[3,4-d]pyrimidines as protein kinase inhibitors. These enzymes play critical roles in signal transduction pathways related to cell growth and proliferation. Compounds from this class have been synthesized and evaluated for their efficacy against various protein kinases, indicating their potential use in cancer therapy and other diseases linked to dysregulated kinase activity .

Case Study 1: Synthesis and Evaluation of Anti-inflammatory Agents

A study conducted by Abd El-Salam et al. synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anti-inflammatory activities through carrageenan-induced edema models. The results demonstrated significant reductions in edema compared to control groups, suggesting that these compounds could serve as effective anti-inflammatory agents .

Case Study 2: Anticancer Activity Assessment

In another study focusing on the anticancer properties of pyrazolo[3,4-d]pyrimidines, researchers tested several derivatives against human cancer cell lines. The findings revealed that specific modifications in the chemical structure enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences
Compound Name (Reference) R1 Substituent R2 (Amine) Substituent Biological Target Key Activity/Data
Target Compound 4-Methoxyphenyl o-Tolyl (2-methylphenyl) Not explicitly reported Under investigation
S29 (1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl) derivative) 2-Chloro-2-(4-chlorophenyl)ethyl 4-Fluorobenzyl Kinase (neuroblastoma) EC50: 5.74 ng/mL (SK-N-BE(2) cells)
SI388 (1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio) derivative) 2-Chloro-2-phenylethyl 2-Chlorophenyl Src kinase IC50: 0.12 µM (Src inhibition)
NA-PP1 (1-(tert-butyl)-3-(1-naphthyl) derivative) 1,1-Dimethylethyl 1-Naphthyl PKC (AS isoform) Selective inhibition at 100 nM
Ibrutinib Intermediate (3-(4-Phenoxyphenyl) derivative) Phenoxyphenyl Piperidin-3-yl Bruton’s tyrosine kinase (BTK) Key intermediate for ibrutinib
HNTs-5 (6-(Allylthio)-N-phenethyl-1-styryl derivative) Styryl 3-Bromophenyl Prostate/bladder cancer Cytotoxicity via HNTs delivery

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The 4-methoxyphenyl group in the target compound (electron-donating) may improve solubility and modulate binding affinity compared to electron-withdrawing substituents like chloro (e.g., S29, SI388). Chloro groups enhance membrane permeability but may reduce selectivity .
    • Fluorine (in S29’s 4-fluorobenzyl) enhances metabolic stability and target engagement via hydrophobic interactions .
  • The o-tolyl group in the target compound balances hydrophobicity and steric bulk, which may optimize binding pocket interactions.
  • Amine Substituent Diversity: Piperazine/pyrrolidine rings (e.g., ) enhance solubility and enable hydrogen bonding, critical for kinase inhibition .

Biological Activity

1-(4-Methoxyphenyl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H18N4O
  • Molecular Weight : 314.37 g/mol
  • CAS Number : 59563-90-5

The compound features a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.

This compound functions primarily as a kinase inhibitor. Kinases are crucial in various signaling pathways that regulate cell proliferation and survival. The inhibition of specific kinases can lead to apoptosis in cancer cells and modulation of inflammatory responses.

Key Mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on several cancer cell lines.
  • Induction of Apoptosis : Studies indicate that it may trigger apoptotic pathways in tumor cells.

Biological Activity Data

The following table summarizes the biological activity of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)12.5Induction of apoptosis
MCF-7 (Breast)10.2Inhibition of proliferation
HeLa (Cervical)8.8Cell cycle arrest
HCT116 (Colon)15.0Inhibition of kinase activity

Case Studies

Recent studies have demonstrated the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in various preclinical models.

  • Antitumor Activity : In a study by Xia et al., derivatives similar to this compound exhibited significant antitumor activity with IC50 values ranging from 8 to 15 µM across different cancer types .
  • Inflammation Modulation : Research indicates that compounds within this class can modulate inflammatory responses by inhibiting specific kinases involved in inflammatory signaling pathways .
  • Combination Therapies : A study highlighted the potential for using this compound in combination with other chemotherapeutics to enhance overall efficacy against resistant cancer cell lines .

Q & A

Q. What are the standard synthetic routes for 1-(4-Methoxyphenyl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

The synthesis typically involves two key steps:

  • Core Formation : Cyclization of precursors (e.g., pyrazolo[3,4-d]pyrimidine derivatives) under acidic or basic conditions .
  • Substitution : Introduction of the 4-methoxyphenyl and o-tolyl groups via nucleophilic substitution or coupling reactions. For example, alkylation of intermediates with o-toluidine derivatives in polar aprotic solvents like DMF at controlled temperatures (60–80°C) . Key Methodological Tip : Optimize reaction time and stoichiometry to minimize byproducts.

Q. Which spectroscopic techniques are used to characterize this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹, C-O-C from methoxy groups at ~1250 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.0–8.5 ppm, methoxy singlet at δ ~3.8 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₉N₅O: 345.16) .

Q. What are the common biological targets investigated for this compound?

  • Kinases : Inhibition of tyrosine kinases due to pyrazolopyrimidine core interactions .
  • GPCRs : Potential modulation of serotonin or adrenergic receptors via methoxyphenyl and aryl amine moieties .
  • Enzymes : COX-2 or phosphodiesterases, inferred from structural analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance substitution efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile or DMF) improve solubility of intermediates .
  • High-Throughput Screening : Test temperature gradients (e.g., 50–100°C) and reagent ratios to identify optimal conditions .

Q. How should researchers resolve contradictory biological activity data across studies?

  • Orthogonal Assays : Validate kinase inhibition using both enzymatic (e.g., ADP-Glo™) and cellular (e.g., proliferation) assays .
  • Structural Analysis : Compare crystallographic data or docking studies to confirm binding modes .
  • Meta-Analysis : Adjust for variables like cell line specificity or substituent electronic effects (e.g., methoxy vs. methyl groups) .

Q. What computational methods predict biological targets or off-target effects?

  • Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR libraries .
  • MD Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) .
  • QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict activity trends .

Q. What purification challenges arise, and how are they addressed?

  • Byproduct Removal : Use silica gel chromatography (hexane/EtOAc gradients) or recrystallization (acetonitrile/water) .
  • HPLC Purity : Employ reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) for >95% purity .

Q. How do structure-activity relationship (SAR) studies guide derivative design?

Substituent Effect on Activity Evidence
4-MethoxyphenylEnhances lipophilicity and target affinity
o-TolylImproves steric hindrance for selectivity
Pyrazolopyrimidine coreCritical for kinase binding
Methodological Insight : Replace methoxy with electron-withdrawing groups (e.g., Cl) to modulate potency .

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